2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime
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Overview
Description
2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a phenyl group The compound also contains an oxime functional group attached to a 4-chlorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime typically involves multiple steps. One common route includes the following steps:
Formation of the piperazine ring: This can be achieved by cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution reactions: Introduction of the 3-chlorophenyl and phenyl groups onto the piperazine ring.
Oxime formation: The oxime functional group is introduced by reacting the ketone with hydroxylamine.
Attachment of the 4-chlorobenzyl group: This is typically done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones or carboxylic acids, while reduction could produce amines.
Scientific Research Applications
2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential activity as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Biological Research: It can be used as a tool compound to study the effects of piperazine derivatives on biological systems.
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The oxime group may also play a role in binding to specific enzymes or receptors, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime
- 2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(3-chlorobenzyl)oxime
Uniqueness
The unique combination of the 3-chlorophenyl and 4-chlorobenzyl groups in 2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime distinguishes it from similar compounds. This specific substitution pattern may confer unique biological activity and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(Z)-N-[(4-chlorophenyl)methoxy]-2-[4-(3-chlorophenyl)piperazin-1-yl]-1-phenylethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25Cl2N3O/c26-22-11-9-20(10-12-22)19-31-28-25(21-5-2-1-3-6-21)18-29-13-15-30(16-14-29)24-8-4-7-23(27)17-24/h1-12,17H,13-16,18-19H2/b28-25+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJRRBZBZMHRGP-AZPGRJICSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=NOCC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C(=N\OCC2=CC=C(C=C2)Cl)/C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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